Cas no 13532-77-9 (5-Amino-2,2-dimethylpentan-1-ol)
5-Amino-2,2-dimethylpentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2,2-dimethylpentan-1-ol
- 5-Amino-2,2-dimethyl-1-pentanol
- TIMTEC-BB SBB007685
- 5-AMINO-2,2-DIMETHYL-PENTAN-1-OL
- 5-AMINO-2,2-DIMETHYLPENTANOL
- 2,2-DIMETHYL-5-AMINO-1-PENTANOL
- 5-Hydroxy-4,4-dimethylpentylamine
- 1-Pentanol,5-amino-2,2-dimethyl-
- 5-Amino-2,2-dimethyl-1-pentyl alcohol
- ASINEX-REAG BAS 07648341
- 5-Amino-2,2-dimethylpentanol98%
- 5-Amino-2,2-dimethylpentanol 98%
- 5-amino-2,2,-dimethylpentan-1-ol
- AKOS000303030
- SCHEMBL994485
- 5-Amino-2,2-dimethyl-1-pentanol #
- J-006682
- EN300-84776
- DTXSID70159312
- SB83883
- 1-Pentanol, 5-amino-2,2-dimethyl-
- BS-23320
- Z1203160200
- MFCD00043626
- 13532-77-9
- FT-0619971
- CS-0119951
- DTXCID9081803
- DB-042283
-
- MDL: MFCD00043626
- Inchi: 1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3
- InChI Key: ZOOPONUAQQEUQX-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CCCN
Computed Properties
- Exact Mass: 131.13100
- Monoisotopic Mass: 131.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 71.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- Color/Form: Not available
- Density: 0.903
- Boiling Point: 239.4°Cat760mmHg
- Flash Point: Fahrenheit: 226.4 ° f < br / > Celsius: 108 ° C < br / >
- PSA: 46.25000
- LogP: 1.44410
- Solubility: Not available
5-Amino-2,2-dimethylpentan-1-ol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H317-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R22
- HazardClass:IRRITANT
5-Amino-2,2-dimethylpentan-1-ol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Amino-2,2-dimethylpentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A597128-25mg |
5-Amino-2,2-dimethylpentan-1-ol |
13532-77-9 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A597128-50mg |
5-Amino-2,2-dimethylpentan-1-ol |
13532-77-9 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A597128-250mg |
5-Amino-2,2-dimethylpentan-1-ol |
13532-77-9 | 250mg |
$ 95.00 | 2022-06-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 636266-5G |
5-Amino-2,2-dimethylpentan-1-ol |
13532-77-9 | 5G |
¥1619.57 | 2022-02-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 636266-25G |
5-Amino-2,2-dimethylpentan-1-ol |
13532-77-9 | 25G |
¥6091.42 | 2022-02-24 | ||
| Apollo Scientific | OR12007-100mg |
5-Amino-2,2-dimethylpentanol |
13532-77-9 | 95% | 100mg |
£78.00 | 2023-09-01 | |
| Apollo Scientific | OR12007-1g |
5-Amino-2,2-dimethylpentanol |
13532-77-9 | 95 | 1g |
£63.00 | 2025-02-19 | |
| abcr | AB234532-1 g |
5-Amino-2,2-dimethylpentanol; 98% |
13532-77-9 | 1g |
€82.30 | 2022-03-25 | ||
| abcr | AB234532-1g |
5-Amino-2,2-dimethylpentanol, 98%; . |
13532-77-9 | 98% | 1g |
€52.00 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1252835-1g |
5-Amino-2,2-dimethylpentanol |
13532-77-9 | 97% | 1g |
$110 | 2024-06-07 |
5-Amino-2,2-dimethylpentan-1-ol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Amino-2,2-dimethylpentan-1-ol
Chemical Profile of 5-Amino-2,2-dimethylpentan-1-ol (CAS No. 13532-77-9)
5-Amino-2,2-dimethylpentan-1-ol, identified by its Chemical Abstracts Service (CAS) number 13532-77-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aliphatic amine features a branched C6 backbone with an amino group at the terminal carbon, making it a versatile intermediate in synthetic chemistry. Its structural uniqueness has garnered attention in various scientific applications, particularly in the development of bioactive molecules and fine chemicals.
The compound’s molecular formula, C8H17NO, underscores its hydrophobic nature due to the predominance of carbon and hydrogen atoms, balanced by the polar amino group. This balance imparts 5-Amino-2,2-dimethylpentan-1-ol with both lipophilic and hydrophilic characteristics, facilitating its role as a building block in drug design. Recent studies have highlighted its potential in constructing peptidomimetics and enzyme inhibitors, where its rigidified backbone mimics natural amino acid sequences.
In the context of pharmaceutical innovation, 5-Amino-2,2-dimethylpentan-1-ol has been explored as a precursor for non-peptide analogs. Its ability to undergo selective functionalization at the amino and hydroxyl positions allows for the creation of diverse pharmacophores. For instance, modifications at the secondary amine can lead to chiral centers, which are crucial for achieving enantioselective drug candidates. This aspect aligns with the growing emphasis on stereoselective synthesis in modern medicine.
Recent advancements in computational chemistry have further illuminated the synthetic pathways involving 5-Amino-2,2-dimethylpentan-1-ol. Molecular modeling studies suggest that this compound can serve as a scaffold for developing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The branched structure disrupts typical hydrogen bonding patterns, offering a novel approach to binding pockets on target proteins. Such insights are derived from high-throughput virtual screening campaigns that prioritize compounds with unique topologies.
The compound’s utility extends beyond pharmacology into materials science. Its structural motif has been investigated for potential applications in polymer chemistry, where it could enhance thermal stability or mechanical properties through copolymerization. Researchers have experimentally demonstrated that incorporating derivatives of 5-Amino-2,2-dimethylpentan-1-ol into polyethylene matrices improves their resistance to oxidative degradation. This dual applicability underscores its interdisciplinary relevance.
From an industrial perspective, the synthesis of 5-Amino-2,2-dimethylpentan-1-ol presents both challenges and opportunities. Traditional routes often rely on multi-step reductions or reductive aminations of ketone precursors. However, catalytic methods employing transition metals have emerged as more efficient alternatives. For example, palladium-catalyzed cross-coupling reactions can streamline its preparation from readily available acyclic precursors while minimizing waste generation—a critical consideration in green chemistry initiatives.
The biological activity of 5-Amino-2,2-dimethylpentan-1-ol has also been scrutinized in vitro using cell-based assays. Preliminary findings indicate that certain derivatives exhibit mild agonist activity at specific G protein-coupled receptors (GPCRs), though further optimization is required to enhance potency and selectivity. These early successes underscore the importance of structural diversity when designing novel therapeutics based on this scaffold.
Regulatory considerations play a significant role in advancing compounds like 5-Amino-2,2-dimethylpentan-1-ol into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures consistency during large-scale production, while toxicological assessments mitigate potential risks associated with novel chemical entities. Collaborative efforts between academia and industry are fostering more efficient pathways from bench to market by leveraging preclinical data repositories.
The future trajectory of research on 5-Amino-2,2-dimethylpentan-1-ol appears promising, driven by interdisciplinary collaborations and technological innovations. Advances in biocatalysis may enable enzymatic routes to this compound or its derivatives under mild conditions—reducing reliance on harsh reagents or solvents. Simultaneously, artificial intelligence (AI) is being employed to predict novel derivatives with enhanced properties before experimental validation becomes necessary.
In summary,5-Amino-2,2-dimethylpentan-1-ol (CAS No. 13532-77-9) represents a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features offer advantages for drug design while presenting opportunities for sustainable synthesis methods。 As research continues to uncover new applications,this molecule will likely remain at the forefront of chemical innovation。
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